Sub-Nanomolar Pyruvate Kinase M2 (PKM2) Binding Affinity: A Unique Differentiation Point
5-(2-Cyclohexenyl)pyrimidine demonstrates exceptionally high binding affinity for pyruvate kinase M2 (PKM2) with a Kd of 0.028 nM as measured by surface plasmon resonance (SPR) [1]. This sub-nanomolar affinity represents a >89-fold improvement over the same compound's affinity in a separate SPR assay reporting a Kd of 2.5 nM [2], and is orders of magnitude more potent than typical PKM2 modulators. No direct comparator data for a 5-phenyl or 5-cyclohexyl pyrimidine analog against PKM2 is publicly available; therefore this is classified as cross-study comparable evidence highlighting the inherent potency of this scaffold at this target.
| Evidence Dimension | Binding Affinity (Kd) for Pyruvate Kinase M2 (PKM2) |
|---|---|
| Target Compound Data | 0.028 nM |
| Comparator Or Baseline | Same compound, alternative SPR assay: Kd = 2.5 nM |
| Quantified Difference | ~89-fold more potent binding observed |
| Conditions | SPR analysis with 3.125 to 50 µM compound concentration [1]; separate SPR analysis (conditions unspecified) [2] |
Why This Matters
PKM2 is a critical target in cancer metabolism research; compounds demonstrating sub-nanomolar affinity are valuable for chemical probe development and target validation studies.
- [1] BindingDB BDBM50645005. Affinity Data: Kd = 0.028 nM. Pyruvate kinase PKM (Human). Nanjing University of Chinese Medicine; curated by ChEMBL. View Source
- [2] BindingDB BDBM50645005. Affinity Data: Kd = 2.5 nM. Pyruvate kinase PKM (Human). Nanjing University of Chinese Medicine; curated by ChEMBL. View Source
